molecular formula C7H7BrF3N3 B13282684 3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13282684
M. Wt: 270.05 g/mol
InChI Key: JGQFOGRRHXPOSD-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The unique structural features of this compound make it a valuable building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which utilizes aryl and heteroaryl boronic acids as coupling partners. The reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient industrial synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups allows for versatile functionalization and the development of compounds with tailored properties .

Biological Activity

3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article aims to elucidate its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core with a bromine atom and a trifluoromethyl group. This configuration enhances its lipophilicity and metabolic stability, potentially improving bioavailability.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC6H3BrF3N4
Molecular Weight236.01 g/mol
CAS Number136841796

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities including:

  • Anticancer Properties : Several studies have demonstrated the ability of pyrazolo[1,5-a]pyrimidines to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : These compounds have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Some derivatives have displayed effectiveness against bacterial strains.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : It could interact with various receptors influencing cell signaling pathways related to growth and apoptosis.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that it may induce oxidative stress within cancer cells leading to programmed cell death.

Anticancer Activity

A study evaluating the anticancer effects of pyrazolo[1,5-a]pyrimidines found that derivatives significantly inhibited the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values were reported as follows:

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
MCF-78.47

In these experiments, the compound exhibited a dose-dependent response with significant cytotoxicity observed at higher concentrations after 72 hours of treatment.

Anti-inflammatory Effects

In another study assessing anti-inflammatory properties using LPS-stimulated macrophages, the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to untreated controls.

Properties

Molecular Formula

C7H7BrF3N3

Molecular Weight

270.05 g/mol

IUPAC Name

3-bromo-2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H7BrF3N3/c8-4-5(7(9,10)11)13-14-3-1-2-12-6(4)14/h12H,1-3H2

InChI Key

JGQFOGRRHXPOSD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C(=NN2C1)C(F)(F)F)Br

Origin of Product

United States

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